molecular formula C25H34N2O2 B1370461 Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate

Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate

Cat. No.: B1370461
M. Wt: 394.5 g/mol
InChI Key: SWSLZAOTKYXATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate is a useful research compound. Its molecular formula is C25H34N2O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

tert-butyl 4-(3,3-diphenylpropylamino)piperidine-1-carboxylate

InChI

InChI=1S/C25H34N2O2/c1-25(2,3)29-24(28)27-18-15-22(16-19-27)26-17-14-23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,22-23,26H,14-19H2,1-3H3

InChI Key

SWSLZAOTKYXATJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3-diphenylpropylamine (5.8 g, 27.5 mmol), sodium triacetoxyborohydride (6.36 g, 30 mmol) and 0.5 ml of acetic acid are added to 5 g (25 mmol) of N-Boc-piperidone in 100 ml of dry dichloroethane. The turbid yellow solution is agitated at ambient temperature for 1 hour. 50 ml of a soda solution (0.1 M) is then added and the mixture is agitated for 30 minutes. The organic phase is washed with a saturated solution of sodium bicarbonate, with sodium chloride, dried over magnesium sulphate, filtered and concentrated in order to produce 10 g of a yellow solid. This solid is purified by flash chromatography on silica gel eluting with a heptane/ethyl acetate mixture (4/1, 3/1, 2/1 then 1/1) then with pure ethyl acetate. The fractions are concentrated under vacuum in order to produce 5.6 g (yield=57%) of a pale yellow solid.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
soda solution
Quantity
50 mL
Type
reactant
Reaction Step Two

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